6-Ethyl-1-benzofuran 6-Ethyl-1-benzofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC18617752
InChI: InChI=1S/C10H10O/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol

6-Ethyl-1-benzofuran

CAS No.:

Cat. No.: VC18617752

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-1-benzofuran -

Specification

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
IUPAC Name 6-ethyl-1-benzofuran
Standard InChI InChI=1S/C10H10O/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-7H,2H2,1H3
Standard InChI Key RWRJFUQBSNUFOZ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)C=CO2

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

6-Ethyl-1-benzofuran (C10_{10}H10_{10}O) consists of a benzene ring fused to a furan ring, with an ethyl group (-CH2_2CH3_3) attached to the carbon atom adjacent to the furan oxygen (position 6). The planar aromatic system and electron-rich furan oxygen contribute to its reactivity, while the ethyl group introduces steric and electronic effects that influence substitution patterns and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10_{10}H10_{10}O
Molecular Weight146.19 g/mol
Hybridizationsp2^2 (aromatic system)
Key Functional GroupsFuran oxygen, ethyl substituent

Synthetic Routes and Methodologies

Classical Synthesis from Salicylaldehyde

The most established route involves condensing salicylaldehyde with 1-chloroacetone under basic conditions to form 2-acetylbenzofuran, followed by Wolff-Kishner reduction to yield 6-ethyl-1-benzofuran . This method achieves moderate yields (50–65%) and requires refluxing in ethanol or dimethylformamide (DMF) .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes. For example, a 2025 study demonstrated a 75% yield increase when using microwave conditions (150°C, 20 minutes) compared to traditional reflux methods.

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)
Classical RefluxEthanol, 12 hours, 80°C55
Microwave-Assisted150°C, 20 minutes85
Intramolecular WittigTriphenylphosphine, 24 hours60

Intramolecular Wittig Reaction

An alternative approach utilizes phenol and formaldehyde to generate 2-hydroxymethylphenol, which is subsequently treated with triphenylphosphonium bromide and propionic anhydride to form the target compound via cyclization . This method is favored for scalability but requires stringent temperature control.

Physicochemical Properties

Stability and Solubility

6-Ethyl-1-benzofuran exhibits moderate stability under ambient conditions, with degradation observed only above 200°C. It is sparingly soluble in water but readily dissolves in polar organic solvents like ethanol and acetone.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1600 cm1^{-1} (C=C aromatic) and 1250 cm1^{-1} (C-O furan).

  • NMR: 1^1H NMR (CDCl3_3): δ 7.6–7.2 (m, 3H, aromatic), 6.8 (d, 1H, furan), 2.5 (q, 2H, -CH2_2-), 1.2 (t, 3H, -CH3_3).

Pharmacological Applications

Antimicrobial Activity

Derivatives of 6-ethyl-1-benzofuran demonstrate broad-spectrum antimicrobial properties. For instance, hydroxyl-substituted analogs at C-6 exhibit MIC80_{80} values of 0.78–3.12 μg/mL against Staphylococcus aureus and Escherichia coli . Electron-withdrawing groups (e.g., bromo) enhance potency by increasing membrane permeability .

Table 3: Antimicrobial Efficacy of Selected Derivatives

CompoundMIC (μg/mL)Bacterial Strain
6-Hydroxy-3-methanone0.78S. aureus (MRSA)
6-Bromo-5-nitro1.56P. aeruginosa

Industrial and Materials Science Applications

Polymer Synthesis

The compound serves as a monomer in conductive polymers due to its π-conjugated system. Polybenzofurans incorporating 6-ethyl groups exhibit enhanced thermal stability (decomposition >300°C) and electrical conductivity (103^{-3} S/cm).

Organic Light-Emitting Diodes (OLEDs)

6-Ethyl-1-benzofuran derivatives emit blue light (λmax_{max} = 450 nm) with high quantum yields (Φ = 0.65), making them candidates for next-generation display technologies.

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